4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide
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Overview
Description
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, a phenylethynyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Intermediate: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions to form the phenylethynyl intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated intermediate with 3-aminopyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly in cancer research.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide: This compound is also a kinase inhibitor but features an oxadiazole ring instead of the phenylethynyl group.
4-Chloro-3-(phenylethynyl)-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
Uniqueness
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research applications.
Properties
CAS No. |
877609-21-7 |
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Molecular Formula |
C20H13ClN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-3-(2-phenylethynyl)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H13ClN2O/c21-19-11-10-17(20(24)23-18-7-4-12-22-14-18)13-16(19)9-8-15-5-2-1-3-6-15/h1-7,10-14H,(H,23,24) |
InChI Key |
PNPDYWYNXXNDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Origin of Product |
United States |
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